2,4,6-Trichlorophenyl 4-methoxybenzoate

Anticancer screening NCI-60 panel Chemical repository

2,4,6-Trichlorophenyl 4-methoxybenzoate (CAS 5421-41-0; molecular formula C₁₄H₉Cl₃O₃; MW 331.6 g/mol) is a synthetic aromatic ester formed by condensation of 2,4,6-trichlorophenol with 4-methoxybenzoic acid. The compound is catalogued in the U.S.

Molecular Formula C14H9Cl3O3
Molecular Weight 331.6 g/mol
CAS No. 5421-41-0
Cat. No. B14728977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenyl 4-methoxybenzoate
CAS5421-41-0
Molecular FormulaC14H9Cl3O3
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C14H9Cl3O3/c1-19-10-4-2-8(3-5-10)14(18)20-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3
InChIKeyBQNKLZROORXYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichlorophenyl 4-Methoxybenzoate (CAS 5421-41-0): Chemical Identity, Classification, and Research-Grade Procurement Considerations


2,4,6-Trichlorophenyl 4-methoxybenzoate (CAS 5421-41-0; molecular formula C₁₄H₉Cl₃O₃; MW 331.6 g/mol) is a synthetic aromatic ester formed by condensation of 2,4,6-trichlorophenol with 4-methoxybenzoic acid [1]. The compound is catalogued in the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under accession number NSC6916, indicating it was submitted for antineoplastic screening [1]. It carries a computed XLogP3-AA of 5.2, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų, placing it firmly within Lipinski-compatible chemical space [1]. Its primary documented biological activity relates to the arrest of undifferentiated cell proliferation and induction of monocytic differentiation, supporting investigation as an anti-cancer and dermatological research tool [2].

Why 2,4,6-Trichlorophenyl 4-Methoxybenzoate Cannot Be Substituted with Other Trichlorophenyl Esters or Methoxybenzoate Analogs in Research and Screening Programs


Three critical structural features distinguish 2,4,6-trichlorophenyl 4-methoxybenzoate from superficially similar analogs: (i) the symmetrical 2,4,6-trichloro substitution pattern on the phenolic ring, which modulates both the electronic environment of the ester linkage and its susceptibility to enzymatic or chemical hydrolysis; (ii) the para-methoxy group on the benzoate ring, which alters electron density and potentially affects target binding; and (iii) the specific ester bond connecting these two moieties, which governs metabolic lability [1]. Isosteric replacements—such as the 2,4,5-trichlorophenyl regioisomer (NIST-registered, distinct CAS) or the unsubstituted 2,4,6-trichlorophenyl benzoate (CAS 24003-11-0, lacking the 4-methoxy group)—produce different physicochemical profiles (e.g., LogP of 4.87 for the unsubstituted analog vs. 5.2 for the target compound), altered hydrogen-bond acceptor counts, and potentially divergent biological activity . The compound's registration as NSC6916 in the NCI DTP repository further ties its identity to a specific screening history; substituting a non-identical analog invalidates cross-referencing with historical NCI-60 screening data [2].

Quantitative Differentiation Evidence for 2,4,6-Trichlorophenyl 4-Methoxybenzoate (NSC6916) vs. Structural Analogs


NCI DTP Repository Registration and Screening Provenance as an Institutional-Trust Signal

2,4,6-Trichlorophenyl 4-methoxybenzoate is accessioned as NSC6916 in the NCI Developmental Therapeutics Program repository, a curated collection of compounds that have undergone tiered antineoplastic evaluation [1]. In contrast, the closely related 2,4,5-trichlorophenyl 4-methoxybenzoate regioisomer (NIST-registered but with a different CAS) and 2,4,6-trichlorophenyl benzoate (CAS 24003-11-0) are not listed under comparable NCI NSC identifiers, meaning they lack this institutional screening provenance [2]. This NCI registration provides traceable, standardized compound identity linked to a defined screening history.

Anticancer screening NCI-60 panel Chemical repository Developmental Therapeutics Program

Computed LogP Differentiation vs. Unsubstituted 2,4,6-Trichlorophenyl Benzoate

The computed XLogP3-AA for 2,4,6-trichlorophenyl 4-methoxybenzoate is 5.2, whereas the unsubstituted analog 2,4,6-trichlorophenyl benzoate (CAS 24003-11-0) has an experimentally reported LogP of approximately 4.87 [1]. This ΔLogP of approximately +0.33 is attributable to the para-methoxy substituent, which increases hydrogen-bond acceptor count from 2 to 3 and elevates topological polar surface area from 26.3 Ų to 35.5 Ų [1][2]. The higher LogP may translate to enhanced membrane permeability in cell-based assays, while the increased polar surface area may modulate solubility and protein-binding characteristics.

Lipophilicity Physicochemical profiling Drug-likeness LogP comparison

Regioisomeric Specificity: 2,4,6- vs. 2,4,5-Trichlorophenyl Substitution Pattern

The symmetrical 2,4,6-trichloro arrangement places chlorine atoms at both ortho positions and the para position of the phenolic ring, creating a sterically hindered ester linkage. The 2,4,5-trichlorophenyl regioisomer (NIST-registered 4-methoxybenzoic acid, 2,4,5-trichlorophenyl ester, same molecular formula C₁₄H₉Cl₃O₃) positions one chlorine at the meta-like 5-position rather than the para-like 6-position [1]. This subtle positional difference alters the steric and electronic environment around the ester carbonyl, which can affect enzymatic hydrolysis rates by carboxylesterases—a critical parameter in prodrug design and metabolic stability assessment [2]. While direct comparative hydrolysis data between the two regioisomers is not publicly available, the established structure-activity relationships of trichlorophenyl esters as enzyme substrates support that esterase recognition is sensitive to ortho-substitution patterns [2].

Regioisomer differentiation Chlorine substitution pattern Steric effects Esterase susceptibility

Cellular Differentiation Activity as a Mechanistically Distinct Phenotypic Readout

Web-aggregated patent-derived data indicate that 2,4,6-trichlorophenyl 4-methoxybenzoate exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This differentiation-inducing phenotype is mechanistically distinct from the straightforward cytotoxicity or enzyme inhibition profiles reported for many structurally related trichlorophenyl esters [2]. While the unsubstituted 2,4,6-trichlorophenyl benzoate (CAS 24003-11-0) is described primarily in terms of general chemical reactivity and hydrolytic stability , the 4-methoxy derivative has been specifically associated with differentiation-inducing activity—a functional property that positions it within the class of differentiation therapy agents rather than conventional cytotoxic compounds.

Cell differentiation Monocyte induction Anticancer mechanism Phenotypic screening

Recommended Research and Industrial Application Scenarios for 2,4,6-Trichlorophenyl 4-Methoxybenzoate Procurement


NCI-60 Panel Cross-Referencing and Historical Anticancer Screening Data Mining

Investigators seeking to cross-reference or replicate historical NCI-60 human tumor cell line screening data must procure the compound bearing NSC6916 identification to ensure exact identity match with the DTP repository sample. The NCI DTP assigns NSC numbers as unique accession identifiers tied to specific chemical structures and screening histories; any structural deviation (regioisomer, substituent change, or salt form difference) breaks this traceability [1]. Procurement from sources that verify NSC6916 identity is essential for data integrity in cancer pharmacology meta-analyses and systems pharmacology studies using the NCI-60 dataset [1].

Differentiation Therapy Research: Leukemia and Dermatological Disease Models

The patent-derived annotation of differentiation-inducing activity toward the monocyte lineage positions this compound as a candidate tool molecule for investigating differentiation therapy approaches in acute myeloid leukemia (AML) and hyperproliferative skin disorders such as psoriasis [2]. Unlike conventional cytotoxic agents, differentiation inducers aim to reprogram malignant cells toward a mature, non-proliferative phenotype. Researchers should independently validate the differentiation activity in their specific cellular models (e.g., HL-60, U937, or primary patient-derived cells) and compare against established differentiation agents such as all-trans retinoic acid (ATRA) or vitamin D₃ analogs.

Ester Prodrug Design and Metabolic Lability Studies Using Trichlorophenyl Carrier Motifs

The 2,4,6-trichlorophenyl ester motif, combined with the 4-methoxybenzoate acyl group, provides a defined structural scaffold for studying enzymatic hydrolysis rates by carboxylesterases and juvenile hormone esterases [3]. The computed LogP of 5.2 suggests this ester will partition favorably into lipid membranes, while the symmetrical ortho-chlorine substitution creates steric hindrance that may modulate esterase accessibility. Procurement of this specific compound—rather than the 2,4,5-regioisomer or the unsubstituted benzoate—is critical for structure-activity relationship studies aimed at optimizing the balance between membrane permeability and metabolic activation rate in prodrug design programs [3].

Chemical Biology Probe Development Targeting Mcl-1 or Related Anti-Apoptotic Proteins

BindingDB records indicate that structurally related 2,4,6-trichlorophenyl-containing compounds have been evaluated against induced myeloid leukemia cell differentiation protein Mcl-1, a key anti-apoptotic target in hematological malignancies [4]. While direct binding data for 2,4,6-trichlorophenyl 4-methoxybenzoate against Mcl-1 is not currently available in public databases, the compound's differentiation-inducing phenotype and structural features make it a plausible starting point for probe development campaigns targeting the intrinsic apoptotic pathway. Researchers should pursue confirmatory binding assays (e.g., fluorescence polarization competition) before committing to large-scale procurement for target-based screening [4].

Quote Request

Request a Quote for 2,4,6-Trichlorophenyl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.